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Compound of Interest

Compound Name: Enoxastrobin

Cat. No.: B607329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the detection of

Enoxastrobin, a broad-spectrum strobilurin fungicide. The following sections detail the

performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-

UV), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis of

their key performance metrics. Detailed experimental protocols and a generalized analytical

workflow are also presented to aid in methodological selection and implementation.

Quantitative Performance Comparison
The selection of an appropriate analytical method is contingent on various factors, including

sensitivity, precision, and the complexity of the sample matrix. The table below summarizes the

key validation parameters for the detection of Enoxastrobin and related strobilurin fungicides

using three distinct analytical techniques.
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Parameter HPLC-UV GC-MS/MS LC-MS/MS

Analyte(s)

Azoxystrobin,

Picoxystrobin,

Pyraclostrobin,

Trifloxystrobin

Enoxastrobin and 9

other pesticides
Various Pesticides

Matrix Tomato Cucumber Vegetables

Limit of Detection

(LOD)
0.01 mg/L

Not explicitly stated,

but LOQ is as low as

0.001 mg/kg

Not explicitly stated,

but LOQ is 5 µg/kg

Limit of Quantitation

(LOQ)
0.05 mg/L 0.001 - 0.05 mg/kg 5 µg/kg

Recovery (%) 90 - 97% 76 - 105% 91 - 109%

Precision (RSD %) < 3% 4.0 - 12% < 10%

Linearity (R²) > 0.999 0.99 > 0.996

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on established methods for the analysis of strobilurin fungicides in various matrices.

High-Performance Liquid Chromatography with
Ultraviolet Detection (HPLC-UV)
This method is suitable for the simultaneous analysis of several strobilurin fungicides in fruit

matrices.

Sample Preparation (Matrix Solid-Phase Dispersion):

Weigh 1.0 g of a homogenized tomato sample and blend with 1.0 g of C18 sorbent.

Transfer the mixture to a column and elute with 20 mL of ethyl acetate-dichloromethane

(1:1, v/v).
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Collect the eluent and evaporate to near dryness.

Reconstitute the residue in 5 mL of acetonitrile for HPLC analysis.

Chromatographic Conditions:

Instrument: High-Performance Liquid Chromatograph with a UV detector.

Column: C18 reversed-phase column.

Mobile Phase: Acetonitrile and 0.1% formic acid (70:30, v/v).

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection Wavelength: 240 nm.

Column Temperature: 40°C.

Method Validation:

Linearity: Assessed by preparing standard solutions at concentrations ranging from 0.01 to

2.0 µg/mL.

Accuracy: Determined through recovery studies on samples spiked at 0.05 and 0.5 mg/kg.

Precision: Evaluated by calculating the relative standard deviation (RSD) from replicate

analyses.

Limits of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-

noise ratio of 3 and 10, respectively.

Gas Chromatography-Tandem Mass Spectrometry (GC-
MS/MS)
This method is highly sensitive and selective for the determination of Enoxastrobin in

vegetable matrices.[1]
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Sample Preparation (QuEChERS):

Homogenize a 10 g sample of cucumber with 10 mL of acetonitrile.

Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase

separation.

Centrifuge the mixture and take a 5 mL aliquot of the acetonitrile supernatant.

Clean up the extract using a dispersive solid-phase extraction (d-SPE) kit containing PSA,

MgSO₄, and GCB.

Centrifuge and filter the supernatant before injection into the GC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer.

Column: Agilent HP-5 MS Ultra Inert column.

Detection: GC-MS/MS system with external standard method using matrix-matched

calibration curves.

Method Validation:

Linearity: Established by analyzing matrix-matched calibration standards.

Accuracy and Precision: Determined by analyzing spiked cucumber samples at four

different concentration levels.

Limit of Quantitation (LOQ): Defined as the lowest concentration at which the method was

validated with acceptable accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
This method offers high throughput and sensitivity for the multi-residue analysis of pesticides in

various food matrices.
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Sample Preparation (Shortened QuEChERS-style):

The specific extraction and cleanup steps can vary depending on the exact multi-residue

method employed. Generally, a quick extraction with a suitable solvent followed by a

cleanup step is performed.

Chromatographic and Mass Spectrometric Conditions:

Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

Chromatographic Separation: Optimized using a gradient elution of methanol containing

0.1% formic acid at a flow rate of 0.4 mL/min.

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for

quantification. The precursor ions, product ions, and collision energy are optimized for

each target analyte.

Method Validation:

Linearity: Assessed using matrix-matched calibration curves in a concentration range of 5

to 200 µg/kg.

Accuracy and Precision: Evaluated through recovery and repeatability studies.

Limit of Quantitation (LOQ): Established as the lowest validated concentration level.

Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of pesticide residues,

including Enoxastrobin, in food samples. This workflow is applicable to all three discussed

analytical techniques, with variations in the specific instrumentation and parameters used in the

"Analysis" stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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